molecular formula C17H15ClN2OS B2902578 (Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1006987-76-3

(Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2902578
CAS RN: 1006987-76-3
M. Wt: 330.83
InChI Key: RMPGSXLGEAKLNX-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, has been achieved by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques such as FTIR, 1H, 13C NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involving these compounds often involve the use of a catalyst and a suitable solvent. For example, the synthesis of 6-bromobenzo[d]thiazol-2(3H)-one derivatives involves a copper-catalyzed one-pot reaction .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. They have been used to develop compounds with potent activity against a range of microbial pathogens. For instance, thiazole-based compounds have been modified at different positions to generate new molecules with significant antimicrobial activities .

Anticancer Properties

The structure of thiazoles has been incorporated into various anticancer agents. These compounds can interfere with the proliferation of cancer cells and have been studied for their efficacy in treating different types of cancer .

Anti-Inflammatory and Analgesic Effects

Thiazole derivatives exhibit anti-inflammatory and analgesic properties, making them valuable in the treatment of pain and inflammation. They have been used to synthesize drugs that provide relief from these conditions .

Antidepressant and Anti-Alzheimer’s Agents

Some thiazole derivatives have been found to possess antidepressant and anti-Alzheimer’s activities. They contribute to the synthesis of drugs that can alleviate symptoms associated with these neurological disorders .

Antihypertensive and Cardiovascular Applications

Thiazole compounds have applications in cardiovascular medicine, particularly as antihypertensive agents. They help in the management of high blood pressure and related cardiovascular conditions .

Agricultural Chemicals

In the agricultural sector, thiazole derivatives are used to create agrochemicals that protect crops from pests and diseases. They form an essential part of the chemical arsenal used in modern agriculture .

Industrial Applications

Thiazoles are utilized in various industrial applications, including the synthesis of rubber vulcanization agents, liquid crystals, and dyes. Their versatility makes them valuable in a wide range of industrial processes .

Photographic Sensitizers

Due to their unique chemical properties, thiazole derivatives are used as photographic sensitizers. They play a crucial role in the photographic process by increasing the sensitivity of the photographic film to light .

Mechanism of Action

Target of Action

Similar compounds have shown cytotoxic activity against human cancer cell lines , suggesting that this compound may also target cancer cells.

Mode of Action

It is known that similar compounds can interact with their targets, leading to cytotoxic effects . This suggests that (Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide may also interact with its targets in a similar manner, leading to cytotoxic effects.

Biochemical Pathways

Similar compounds have been found to affect mycobacterium tuberculosis energetics , suggesting that this compound may also have an impact on similar biochemical pathways.

Pharmacokinetics

Similar compounds have been synthesized and evaluated for their in vitro cytotoxic activity , suggesting that this compound may also have similar pharmacokinetic properties.

Result of Action

Similar compounds have shown good cytotoxicity against tested cell lines , suggesting that this compound may also have similar effects.

properties

IUPAC Name

2-chloro-N-(3,5,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-10-8-14-15(9-11(10)2)22-17(20(14)3)19-16(21)12-6-4-5-7-13(12)18/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPGSXLGEAKLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=NC(=O)C3=CC=CC=C3Cl)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.